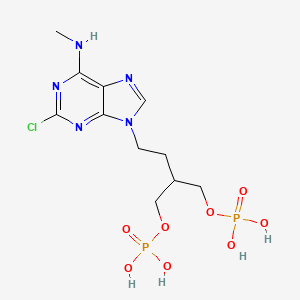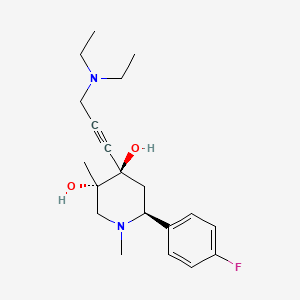
cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol: is a complex organic compound that features a piperidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the piperidine ring followed by the introduction of the diethylamino and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the piperidine ring or the fluorophenyl group, potentially leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may be studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could interact with specific receptors or enzymes, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities.
Mécanisme D'action
The mechanism of action of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-chlorophenyl)-3,4-piperidinediol
- cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-bromophenyl)-3,4-piperidinediol
Uniqueness
The uniqueness of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol lies in its specific substitution pattern and the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical and biological properties, making it distinct from its analogs.
Propriétés
Numéro CAS |
120768-88-9 |
|---|---|
Formule moléculaire |
C20H29FN2O2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
(3S,4R,6S)-4-[3-(diethylamino)prop-1-ynyl]-6-(4-fluorophenyl)-1,3-dimethylpiperidine-3,4-diol |
InChI |
InChI=1S/C20H29FN2O2/c1-5-23(6-2)13-7-12-20(25)14-18(22(4)15-19(20,3)24)16-8-10-17(21)11-9-16/h8-11,18,24-25H,5-6,13-15H2,1-4H3/t18-,19-,20-/m0/s1 |
Clé InChI |
KUNNLVKNBLKQOX-UFYCRDLUSA-N |
SMILES isomérique |
CCN(CC)CC#C[C@@]1(C[C@H](N(C[C@]1(C)O)C)C2=CC=C(C=C2)F)O |
SMILES canonique |
CCN(CC)CC#CC1(CC(N(CC1(C)O)C)C2=CC=C(C=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



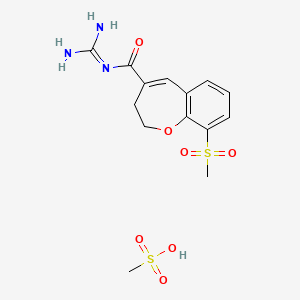
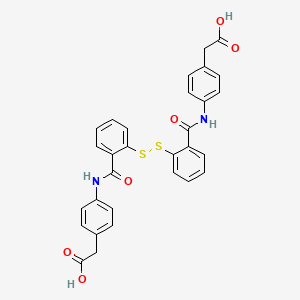
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)

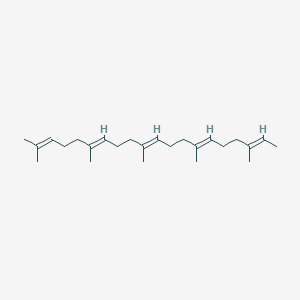
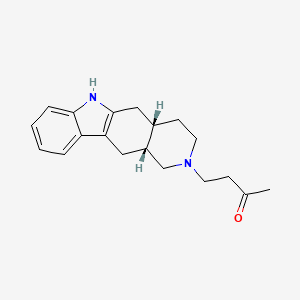

![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)
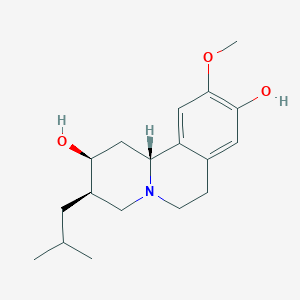

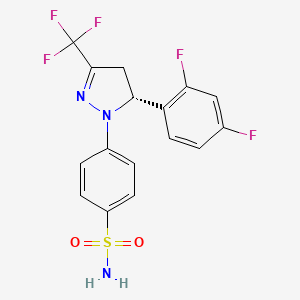
![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)
